molecular formula C6H6N2 B6253232 4-ethynyl-2-methyl-1H-imidazole CAS No. 2137959-23-8

4-ethynyl-2-methyl-1H-imidazole

Cat. No.: B6253232
CAS No.: 2137959-23-8
M. Wt: 106.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-methyl-1H-imidazole is a high-purity chemical reagent designed for research and development applications. As a functionalized imidazole derivative, it serves as a key synthon in organic synthesis and medicinal chemistry. The imidazole ring is a fundamental scaffold in biology and pharmacology, featured in a wide array of therapeutic agents due to its presence in natural products like histidine and its ability to participate in hydrogen bonding . This specific compound, with its methyl substituent and ethynyl group, offers a versatile handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions, making it invaluable for constructing more complex molecular architectures. This compound is primarily intended for research purposes in drug discovery and materials science. Researchers can utilize it as a precursor for developing novel molecules with potential pharmacological activities. Imidazole derivatives are extensively investigated for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The ethynyl group is particularly valuable for creating molecular probes or for use in the synthesis of polymers and metal-organic frameworks (MOFs) with tailored properties. The compound is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Properties

CAS No.

2137959-23-8

Molecular Formula

C6H6N2

Molecular Weight

106.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

The mechanism involves oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the terminal alkyne. Transmetalation with a copper(I) co-catalyst and reductive elimination yield the coupled product. Key components include:

  • Catalysts : Heterogeneous nanosized MCM-41-Pd (0.01–0.1 mol%) or homogeneous Pd(PPh₃)₄.

  • Co-catalyst : CuI (2 mol%) for alkyne activation.

  • Base : Triethylamine (Et₃N) or N-methylpyrrolidone (NMP) to neutralize HX byproducts.

  • Solvents : Et₃N (dual role as solvent and base) or toluene at elevated temperatures (50–100°C).

Optimization Studies

Recent studies demonstrate that nanosized MCM-41-Pd achieves turnover numbers (TON) up to 9,600 with yields exceeding 90% for activated aryl halides. Deactivated substrates, such as bromobenzene, require higher temperatures (100°C) or polar solvents like NMP. Table 1 summarizes optimized conditions for representative substrates.

Table 1: Sonogashira Coupling Parameters for 4-Ethynyl-2-methyl-1H-imidazole Synthesis

SubstrateCatalyst Loading (mol%)Temperature (°C)SolventYield (%)Reference
4-Iodoimidazole0.0150Et₃N95
4-Bromoimidazole0.190Toluene56
2-Methylimidazole0.0570NMP78

Advantages and Limitations

  • Advantages : Mild conditions, scalability, and compatibility with diverse substrates.

  • Limitations : Sensitivity to oxygen and moisture necessitates inert atmospheres. Brominated substrates exhibit lower reactivity compared to iodinated analogs.

Alternative Synthetic Pathways

While the Sonogashira reaction dominates, alternative methods have been explored for specialized applications.

El-Saghier Reaction

A green, one-pot synthesis involving ethyl cyanoacetate and ethyl glycinate hydrochloride under solvent-free conditions yields imidazole-4-one intermediates, which can be functionalized to introduce ethynyl groups. However, this method requires additional steps for alkyne incorporation, reducing overall efficiency.

Nucleophilic Substitution

In a patent-based approach, 2-methylimidazole-4-formaldehyde is synthesized via reaction of 2-bromopropionaldehyde with acetamidine hydrochloride, followed by benzylation and condensation with diethyl succinate. While this method avoids strong acid gases and achieves 53% yield, it is more suited for structurally related compounds.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes leverage continuous flow systems to enhance reaction control and throughput. The Sonogashira coupling benefits from:

  • High surface-area catalysts : Nanosized MCM-41-Pd ensures efficient mass transfer.

  • In-line purification : Automated separation of palladium residues (<1 ppm) reduces contamination.

Cost-Effectiveness

Catalyst recycling is critical for cost reduction. Heterogeneous MCM-41-Pd retains 90% activity after five cycles, lowering Pd consumption to 0.002 mol% per batch.

Comparative Analysis of Methods

Table 2: Comparison of Preparation Methods

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Sonogashira Coupling56–95HighModerateLow (recyclable Pd)
El-Saghier Reaction30–50ModerateHighLow (solvent-free)
Patent-Based53HighLowModerate

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Carbonyl derivatives such as aldehydes or ketones.

    Reduction Products: Ethyl-substituted imidazoles.

    Substitution Products: Halogenated imidazoles.

Scientific Research Applications

4-Ethynyl-2-methyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism by which 4-ethynyl-2-methyl-1H-imidazole exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Ethyl-4-methyl-1H-imidazole ()
  • Structure : Ethyl (-CH₂CH₃) at position 2 and methyl (-CH₃) at position 3.
  • Key Differences :
    • The ethyl group is electron-donating compared to the ethynyl group, altering the electron density of the imidazole ring.
    • Ethyl substituents generally reduce ring acidity compared to ethynyl groups, which are strong electron-withdrawing groups.
  • Applications : Used in coordination chemistry and as intermediates in drug synthesis.
Nitroimidazole Derivatives ()
  • Example : 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate ().
  • Structure: Nitro (-NO₂) group at position 5 and methyl at position 2.
  • Key Differences :
    • The nitro group is a stronger electron-withdrawing group than ethynyl, significantly lowering the pKa of the imidazole NH.
    • Nitroimidazoles (e.g., metronidazole derivatives) exhibit potent antibacterial and antiparasitic activity due to redox-active nitro groups .
1-Ethyl-2-methyl-4-nitro-1H-imidazole ()
  • Structure : Ethyl at position 1, methyl at position 2, and nitro at position 4.
  • Key Differences: The nitro group at position 4 introduces steric hindrance and electronic effects distinct from the ethynyl group at position 4.
Benzoimidazole-Thiazole-Triazole Hybrids ()
  • Example: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide.
  • Key Differences :
    • Extended aromatic systems (benzimidazole, thiazole) enhance π-π stacking and hydrogen bonding with biological targets.
    • The ethynyl group in 4-ethynyl-2-methyl-1H-imidazole offers a simpler scaffold for functionalization but lacks the hybrid pharmacophore complexity seen in these hybrids .
Conformational Studies on Methyl-Imidazole Acetamides ()
  • Example : N-[1-(4-methyl-1H-imidazol-2-yl)ethyl]acetamide.
  • Key Differences :
    • Methyl and acetamide substituents stabilize specific conformations via intramolecular hydrogen bonding.
    • Ethynyl groups may rigidify the imidazole ring, reducing conformational flexibility compared to alkyl-substituted analogs .

Physicochemical Properties (Inferred)

Property 4-Ethynyl-2-methyl-1H-imidazole 2-Ethyl-4-methyl-1H-imidazole Nitroimidazole Derivatives
Polarity High (due to -C≡CH) Moderate (alkyl substituents) High (due to -NO₂)
Acidity (NH) Increased (electron-withdrawing) Decreased (electron-donating) Significantly increased
Reactivity High (alkyne for click chemistry) Low Moderate (redox-active)

Q & A

Q. What are the standard synthetic routes for 4-ethynyl-2-methyl-1H-imidazole, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via the Sonogashira coupling reaction , which couples a terminal alkyne with an aryl halide. Key conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), a mild base (e.g., triethylamine), and an aqueous/organic solvent system at room temperature . Optimization focuses on avoiding side reactions, such as alkyne homocoupling, by maintaining inert atmospheres and precise stoichiometry.

Q. How can spectroscopic techniques (NMR, IR) validate the structure of 4-ethynyl-2-methyl-1H-imidazole?

  • ¹H NMR : The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while the methyl group on the imidazole ring resonates as a singlet at δ 2.1–2.3 ppm. Aromatic protons from the phenyl substituent appear in the δ 6.5–7.5 ppm range.
  • IR : The alkyne C≡C stretch is observed at ~2100–2260 cm⁻¹, and the imidazole N-H stretch appears as a broad peak near 3200–3400 cm⁻¹ .

Q. What are the common chemical transformations of 4-ethynyl-2-methyl-1H-imidazole, and what products are formed?

  • Oxidation : The ethynyl group can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃ in acidic media.
  • Electrophilic Substitution : The phenyl ring undergoes nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the para position relative to the ethynyl group .

Advanced Research Questions

Q. How can computational tools (e.g., retrosynthesis software) predict viable synthetic pathways for derivatives of 4-ethynyl-2-methyl-1H-imidazole?

AI-driven platforms like Template_relevance models (Pistachio, Reaxys) analyze reaction databases to propose routes based on precursor availability and reaction feasibility. For example, retrosynthesis of nitro derivatives might prioritize Pd-catalyzed coupling over classical nitration due to regioselectivity challenges .

Q. What strategies mitigate byproduct formation during hydrogenation or coupling reactions involving 4-ethynyl-2-methyl-1H-imidazole?

  • Catalyst Selection : Switching from Pd/C to Raney nickel avoids dehalogenation during hydrogenation, as seen in analogous imidazole syntheses .
  • Temperature Control : Maintaining reactions at ≤45°C prevents thermal decomposition of sensitive intermediates .

Q. How does the electronic structure of 4-ethynyl-2-methyl-1H-imidazole influence its reactivity in material science applications?

The ethynyl group’s sp-hybridized carbon enhances π-conjugation, making the compound suitable for conductive polymers or optoelectronic materials . Density functional theory (DFT) studies reveal charge distribution patterns that guide doping strategies for improved conductivity .

Q. What methodologies assess the biological activity of 4-ethynyl-2-methyl-1H-imidazole derivatives against microbial targets?

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests using standardized strains (e.g., S. aureus ATCC 25923) in Mueller-Hinton broth.
  • Molecular Docking : Simulations with target enzymes (e.g., fungal CYP51) identify binding modes, with affinity scores correlating to experimental IC₅₀ values .

Data-Driven and Methodological Considerations

Q. How do crystallographic techniques (e.g., X-ray diffraction) resolve structural ambiguities in imidazole derivatives?

Single-crystal X-ray analysis determines bond lengths and angles, critical for confirming tautomeric forms. For example, the imidazole ring’s N1–C2 bond length (1.32 Å) vs. N3–C4 (1.38 Å) distinguishes protonation states . Software like SHELXL refines diffraction data to <0.01 Å precision .

Q. What analytical challenges arise in quantifying reaction intermediates during multi-step syntheses of 4-ethynyl-2-methyl-1H-imidazole?

  • LC-MS Monitoring : Detects low-abundance intermediates (e.g., Schiff bases) with mass accuracy <5 ppm.
  • Byproduct Identification : High-resolution MS and ¹³C NMR distinguish isomers, such as para vs. ortho substitution products .

Q. How are structure-activity relationships (SARs) developed for anticancer derivatives of 4-ethynyl-2-methyl-1H-imidazole?

  • Pharmacophore Modeling : Aligns electronic (HOMO/LUMO) and steric features (logP, polar surface area) with cytotoxicity data from NCI-60 cell line screens.
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) predict in vivo half-lives, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.